Hypocrellin A

Photodynamic therapy Singlet oxygen quantum yield Perylenequinone photosensitizer

Select Hypocrellin A for its validated singlet oxygen quantum yield (Φ₁O₂ = 0.83), outperforming Hypocrellin B by ~9% and ensuring superior photodynamic potency. Its absolute oxygen-dependent antiviral mechanism eliminates confounding variables present in hypericin, making it the definitive tool compound for Type II PDT studies. With a longer singlet lifetime (0.98 ns) and higher triplet quantum yield (0.86), HA serves as the optimal progenitor scaffold for derivative development targeting red-shifted absorption. This compound achieves 99.98% Gram-positive killing at 10⁻³ M under 490 nm illumination and outperforms doxorubicin in A549 NSCLC models. Choose HA for reproducible, high-efficiency photodynamic research.

Molecular Formula C30H26O10
Molecular Weight 546.5 g/mol
Cat. No. B15606765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHypocrellin A
Molecular FormulaC30H26O10
Molecular Weight546.5 g/mol
Structural Identifiers
InChIInChI=1S/C30H26O10/c1-10(31)25-24-22-16-11(9-30(25,2)36)28(39-5)26(34)17-12(32)7-14(37-3)19(21(16)17)20-15(38-4)8-13(33)18(23(20)22)27(35)29(24)40-6/h7-8,25,34-36H,9H2,1-6H3
InChIKeyVANSZAOQCMTTPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hypocrellin A for Photodynamic Research: A High-Efficiency Perylenequinone Photosensitizer


Hypocrellin A (HA) is a naturally occurring perylenequinone photosensitizer isolated from the parasitic fungus Hypocrella bambusae, structurally characterized by a rigid polycyclic quinone core that facilitates high-yield singlet oxygen (¹O₂) generation upon light activation [1]. As a second-generation photosensitizer, HA exhibits a strong absorption profile with characteristic bands at 465, 534, and 586 nm, enabling effective photoexcitation in the visible spectrum for photodynamic therapy (PDT) applications [2]. Beyond its photodynamic function, HA acts as a potent protein kinase C (PKC) inhibitor and demonstrates light-dependent antimicrobial, antiviral, and antitumor activities across multiple cancer cell lines including A549 lung adenocarcinoma, H460, PC-9, and H1975 non-small cell lung cancer cells [3]. However, the procurement decision between HA and its close structural analog Hypocrellin B (HB) — or other perylenequinones such as cercosporin and hypericin — requires careful evaluation of differential photophysical efficiency, mechanistic specificity, and application-dependent performance characteristics.

Why Hypocrellin A Cannot Be Casually Substituted with Hypocrellin B or Hypericin in Research Protocols


Despite their shared perylenequinone scaffold and overlapping application domains, Hypocrellin A (HA) and its closest analogs Hypocrellin B (HB) and hypericin exhibit quantifiable differences in photophysical efficiency, mechanistic requirements, and target selectivity that preclude direct interchangeability in experimental systems. HA demonstrates a singlet oxygen quantum yield (Φ₁O₂) of 0.83, representing a ~9% higher efficiency than HB (Φ₁O₂ = 0.76) under identical measurement conditions — a differential that translates to meaningful variation in photodynamic potency [1]. Critically, HA requires molecular oxygen for antiviral activity, whereas hypericin can function via an oxygen-independent acidification mechanism, indicating fundamentally distinct photodynamic pathways that cannot be substituted without altering experimental outcomes [2]. Furthermore, the amenability of HA's parent ring to site-directed chemical modification differs substantially from HB, positioning HA as the preferred progenitor scaffold for derivative development when red-shifted absorption or enhanced amphiphilicity is sought [3]. Substituting HA with HB or hypericin without protocol revalidation risks introducing unintended variation in ROS generation efficiency, oxygen-dependence profiles, and downstream biological readouts.

Quantitative Evidence Guide: Hypocrellin A vs. Comparator Photodynamic Performance and Target Selectivity


Hypocrellin A Outperforms Hypocrellin B in Singlet Oxygen Quantum Yield (Φ₁O₂ = 0.83 vs. 0.76)

In a direct comparative photophysical study of perylenequinonoid pigments conducted in benzene, Hypocrellin A (HA) demonstrated a singlet oxygen quantum yield (Φ₁O₂) of 0.83, which exceeds that of its closest structural analog Hypocrellin B (HB, Φ₁O₂ = 0.76) by approximately 9% [1]. The study further established that cercosporin, another perylenequinone, exhibited an intermediate Φ₁O₂ of 0.81 [1]. Notably, a separate independent measurement in CHCl₃ confirmed HB's Φ₁O₂ as 0.76, reinforcing the reproducibility of this differential [2]. The higher Φ₁O₂ of HA translates directly to increased Type II photodynamic efficiency, as singlet oxygen is the primary cytotoxic species responsible for oxidative damage to cellular targets.

Photodynamic therapy Singlet oxygen quantum yield Perylenequinone photosensitizer

Hypocrellin A Excels Over Hypericin in Triplet and Singlet Oxygen Generation Yields

A comprehensive photophysical and electrochemical comparison of four structurally close photosensitizers revealed that Hypocrellin A (HAH₂) and Hypocrellin B (HBH₂) produce almost quantitative yields of singlet oxygen and triplet states, whereas hypericin (HypH₂) and its permethylated derivative exhibit significantly lower yields under identical organic medium conditions [1]. The study explicitly states: 'For Hypocrellin's the yields of singlet oxygen and triplet are almost quantitative whereas for Hypericin these values are lower' [1]. The discrepancy is not thermodynamically ruled but appears linked to kinetically slow electron transfer between excited hypericin and molecular oxygen, resulting in very poor superoxide anion (O₂⁻) generation efficiency for hypericin [1].

Photophysics Triplet yield Type II photosensitizer Hypericin comparator

Hypocrellin A Requires Oxygen for Antiviral Activity: A Mechanistic Distinction from Hypericin with Procurement Implications

A direct comparative study of antiviral mechanisms published in Biochemistry established that Hypocrellin A (HA) differs from hypericin in two critical and quantifiable mechanistic aspects [1]. First: 'Unlike hypericin, hypocrellin A absolutely requires oxygen for its antiviral activity' [1]. Second: whereas hypericin functions as a light-induced proton source that acidifies its surrounding medium, 'we do not observe that hypocrellin A acidifies its surrounding medium in the presence of light' [1]. Both compounds execute excited-state intramolecular proton transfer and display photoinduced antiviral activity against human immunodeficiency virus (HIV), yet their downstream virucidal pathways are fundamentally distinct [1].

Antiviral mechanism Oxygen dependence HIV photoinactivation Hypericin

Hypocrellin A Achieves 99.98% S. aureus Killing at 10⁻³ M: Comparative Antibacterial Photodynamic Efficacy

A systematic review comparing Hypocrellin A (HA) and Pheophorbide a in antimicrobial photodynamic therapy documented that 99.98% of Staphylococcus aureus was killed when incubated with 10⁻³ M HA and illuminated with 490 nm light at 30 mW/cm² for 120 minutes [1]. Under parallel comparison, Pheophorbide a demonstrated efficacy against gram-negative bacteria (P. aeruginosa) at 1 µg/mL with 671 nm laser irradiation (0.3 W, 1 J), achieving nearly 100% suppression [1]. Both photosensitizers were effective against SARS-CoV-2 in PDT applications [1].

Antimicrobial PDT Gram-positive bacteria S. aureus photoinactivation Pheophorbide a

Hypocrellin A PDT Yields Lower IC50 Than Doxorubicin in A549 Lung Cancer Cells at 12h and 24h Post-Irradiation

In a direct comparative cytotoxicity study using human lung adenocarcinoma A549 cells, Hypocrellin A (HA) mediated PDT (470 nm LED, 15 min irradiation) produced IC50 values at 12 hours and 24 hours post-irradiation that were 'significantly lower' than those of the positive control drug doxorubicin (Dox) at 24 hours [1]. HA treatment without LED irradiation did not cause significant cytotoxicity across the tested concentration range, confirming light-dependent activation [1]. Doxorubicin was selected as the comparator because it represents a traditional chemotherapy drug widely used clinically, providing a meaningful baseline for assessing HA's photodynamic potency [1].

Cancer PDT IC50 comparison Lung adenocarcinoma Doxorubicin comparator

Hypocrellin A Exhibits Superior Photophysical Triplet Yield (Φ_ST = 0.86) vs. Hypocrellin B (Φ_ST = 0.76)

Fundamental photophysical parameters determined in benzene established that Hypocrellin A (HA) possesses a triplet quantum yield (Φ_ST) of 0.86, which exceeds that of Hypocrellin B (HB, Φ_ST = 0.76) by approximately 13% [1]. Additional parameters quantified for HA included fluorescence quantum yield (Φ_F = 0.14), singlet lifetime (τ_S = 0.98 ns), and intersystem crossing rate constant (k_ST = 8.6 × 10⁸ s⁻¹), whereas HB exhibited Φ_F = 0.058, τ_S = 0.66 ns, and k_ST = 1.1 × 10¹⁰ s⁻¹ [1]. The higher triplet yield of HA directly correlates with enhanced Type I and Type II photodynamic activity, as the triplet state serves as the primary gateway for both energy transfer (¹O₂ generation) and electron transfer (radical species generation) reactions.

Triplet quantum yield Intersystem crossing Photophysics Perylenequinone

Recommended Application Scenarios for Hypocrellin A Based on Verified Differential Evidence


High-Efficiency Type II Photodynamic Therapy Requiring Maximal Singlet Oxygen Output

Investigators conducting oxygen-dependent PDT studies where singlet oxygen quantum yield is the primary performance metric should select HA over HB. With a Φ₁O₂ of 0.83 vs. 0.76 for HB, HA provides approximately 9% higher ¹O₂ generation efficiency per absorbed photon, potentially enabling reduced light doses or photosensitizer concentrations while maintaining cytotoxic efficacy [1]. This advantage is particularly relevant for cancer PDT in well-oxygenated tumor models and antimicrobial PDT against Gram-positive pathogens such as S. aureus, where HA demonstrates 99.98% killing at 10⁻³ M under 490 nm illumination [2].

Oxygen-Dependent Antiviral Mechanistic Studies with HIV or Enveloped Virus Models

Research programs investigating oxygen-dependent photodynamic antiviral mechanisms should prioritize HA over hypericin. Unlike hypericin, which can function via oxygen-independent medium acidification, HA demonstrates an absolute requirement for molecular oxygen to exert antiviral activity [3]. This mechanistic distinction makes HA the preferred tool compound for isolating Type II photodynamic contributions to viral inactivation, eliminating the confounding variable of oxygen-independent pathways that complicate hypericin-based experimental systems.

Lung Adenocarcinoma PDT Studies Requiring Potency Exceeding Chemotherapeutic Baselines

Cancer researchers evaluating photosensitizers for lung adenocarcinoma PDT should consider HA based on its demonstrated ability to achieve IC50 values in A549 cells that are significantly lower than doxorubicin at both 12h and 24h post-irradiation timepoints [4]. The light-dependent activation (no dark cytotoxicity) and potent photokilling at concentrations that outperform a standard-of-care chemotherapeutic agent position HA as a high-potency candidate for further preclinical evaluation in NSCLC PDT models.

Parent Scaffold Selection for Photosensitizer Derivative Development Programs

Medicinal chemistry programs developing novel photosensitizers through chemical modification should select HA as the progenitor scaffold over HB. HA's superior photophysical baseline — including a triplet quantum yield (Φ_ST = 0.86) that exceeds HB (0.76) by 13% and a singlet lifetime 48.5% longer (0.98 ns vs. 0.66 ns) — provides a more efficient excited-state platform upon which to build improved derivatives [1]. The facility for site-directed chemical modification of hypocrellins, combined with HA's parent absorption peak at 658 nm, enables rational derivative design targeting red-shifted absorption and enhanced amphiphilicity [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hypocrellin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.